1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde
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Overview
Description
1-Methyl-2-oxabicyclo[221]heptane-4-carbaldehyde is a bicyclic compound with a unique structure that includes an oxygen bridge and a formyl group
Preparation Methods
The synthesis of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a furan with an olefinic or acetylenic dienophile . The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and selectivity. Industrial production methods may involve large-scale Diels-Alder reactions with optimized conditions for maximum efficiency .
Chemical Reactions Analysis
1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formyl group into a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are being explored for their potential use in drug development.
Mechanism of Action
The mechanism by which 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of these biomolecules. The oxygen bridge in the bicyclic structure also plays a role in stabilizing the compound and facilitating its interactions with molecular targets .
Comparison with Similar Compounds
1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde can be compared with other similar compounds such as:
7-Oxabicyclo[2.2.1]heptane: This compound lacks the formyl group but shares the bicyclic structure with an oxygen bridge.
1,4-Cineole:
Norcantharidin: A derivative of cantharidin, this compound has a similar bicyclic structure and is known for its biological activity.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it valuable for various applications.
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-7-2-3-8(4-7,5-9)6-10-7/h5H,2-4,6H2,1H3 |
InChI Key |
PJIZVZTVEPVQPR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C1)(CO2)C=O |
Origin of Product |
United States |
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